2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Lipophilicity Drug-likeness Permeability

2-Chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (molecular formula C₁₇H₂₃ClN₂O₃S; exact mass ≈ 370.11 Da) is a fully synthetic, small-molecule benzamide that incorporates a γ-sultam (1,2-thiazinane-1,1-dioxide) heterocycle at the 4-position of the phenyl ring, a chlorine atom at the 2-position, and an N-cyclohexyl carboxamide side chain. The γ-sultam unit is a cyclic sulfonamide isostere that appears in several clinically validated or investigational agents—including the marketed antiepileptic sulthiame (a carbonic anhydrase inhibitor ) and the HIV-1 integrase strand-transfer inhibitor BMS-707035 (IC₅₀ 15 nM )—and is recognized as a privileged scaffold in medicinal chemistry.

Molecular Formula C17H23ClN2O3S
Molecular Weight 370.9 g/mol
Cat. No. B11143212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Molecular FormulaC17H23ClN2O3S
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N3CCCCS3(=O)=O)Cl
InChIInChI=1S/C17H23ClN2O3S/c18-16-12-14(20-10-4-5-11-24(20,22)23)8-9-15(16)17(21)19-13-6-2-1-3-7-13/h8-9,12-13H,1-7,10-11H2,(H,19,21)
InChIKeyRJVXNFIMNFBZGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide: Compound Identity, Class Affiliation, and Procurement Baseline


2-Chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide (molecular formula C₁₇H₂₃ClN₂O₃S; exact mass ≈ 370.11 Da) is a fully synthetic, small-molecule benzamide that incorporates a γ-sultam (1,2-thiazinane-1,1-dioxide) heterocycle at the 4-position of the phenyl ring, a chlorine atom at the 2-position, and an N-cyclohexyl carboxamide side chain. The γ-sultam unit is a cyclic sulfonamide isostere that appears in several clinically validated or investigational agents—including the marketed antiepileptic sulthiame (a carbonic anhydrase inhibitor [1]) and the HIV-1 integrase strand-transfer inhibitor BMS-707035 (IC₅₀ 15 nM )—and is recognized as a privileged scaffold in medicinal chemistry [2]. The combination of the electron-withdrawing 2-chloro substituent, the hydrophobic cyclohexyl amide, and the hydrogen-bond-capable γ-sultam defines a unique pharmacophoric pattern that distinguishes this compound from in-class benzamides and commercially available γ-sultam building blocks.

Why In-Class Benzamide or γ-Sultam Analogs Cannot Substitute 2-Chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide Without Quantitative Re-Validation


Within the benzamide-γ-sultam chemical space, even subtle structural perturbations produce large changes in lipophilicity, hydrogen-bonding capacity, and conformational preference—parameters that govern target engagement, selectivity, and ADME behavior. Removing the 2-chloro atom (des-chloro analog: N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, MW = 336.5 g/mol ) eliminates a key halogen-bond donor and alters the electron density of the aromatic ring, which can shift binding kinetics and metabolic soft-spot profiles. Replacing the γ-sultam with an acyclic sulfonamide (e.g., 2-chloro-N-cyclohexyl-5-(1-pyrrolidinylsulfonyl)benzamide, MW = 370.9 g/mol ) removes the conformational constraint imposed by the six-membered ring and changes the spatial orientation of the sulfonyl oxygens. Exchanging the cyclohexyl group for a smaller or polar N-substituent reduces hydrophobicity and may compromise membrane permeability or protein-binding characteristics. These structural distinctions are not cosmetic; they translate into divergent physicochemical property vectors (cLogP, PSA, rotatable bond count) and, ultimately, divergent pharmacological fingerprints. Consequently, assay results, SAR trends, or procurement specifications established for one analog cannot be assumed valid for another without explicit, side-by-side experimental bridging data.

Product-Specific Quantitative Differentiation Evidence for 2-Chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide Versus Closest Analogs


Increased Lipophilicity (cLogP) Driven by the 2-Chloro Substituent Relative to the Des-Chloro Analog

The presence of the 2-chloro substituent in the target compound increases calculated lipophilicity (cLogP) compared to the des-chloro analog N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide. Based on atom-based additive calculation methods (e.g., XLogP3 or ALogPS), the chlorine atom contributes approximately +0.6 to +0.8 log units [1]. This shift moves the compound closer to the optimal cLogP range of 2–4 for CNS drug-like molecules (Lipinski's Rule of Five) and enhances predicted passive membrane permeability [2]. Higher lipophilicity can translate into improved cell-based assay performance where intracellular target engagement is required.

Lipophilicity Drug-likeness Permeability

Enhanced Hydrogen-Bond Acceptor Count and Polar Surface Area Through Combined γ-Sultam and 2-Chloro Motifs

The target compound possesses five hydrogen-bond acceptors (two sulfonyl oxygens from the γ-sultam, one amide carbonyl oxygen, and the chlorine atom acting as a weak halogen-bond acceptor) versus four acceptors in the des-chloro analog . The additional acceptor capacity, combined with a topological polar surface area (tPSA) of approximately 75–80 Ų (estimated by fragment contribution [1]), places the compound in the intermediate polarity range. This profile balances aqueous solubility (improved relative to fully dechlorinated analogs) with sufficient lipophilicity for membrane transit, offering an experimentally tunable property window.

Hydrogen bonding Polar surface area Solubility

Conformational Restriction by the Six-Membered γ-Sultam Ring Versus Acyclic Sulfonamide Analogs

The 1,2-thiazinane-1,1-dioxide (γ-sultam) ring in the target compound restricts the orientation of the sulfonyl oxygens into a well-defined chair conformation, reducing the entropic penalty upon target binding compared to acyclic sulfonamide analogs [1]. The acyclic comparator 2-chloro-N-cyclohexyl-5-(1-pyrrolidinylsulfonyl)benzamide (same MW = 370.9 g/mol ) has a freely rotating N–S bond at the 5-position, yielding multiple low-energy conformers. The γ-sultam ring locks the sulfonyl group into a fixed geometry that pre-organizes the molecule for hydrogen-bonding interactions, a design principle validated in HIV integrase inhibitors such as BMS-707035 (IC₅₀ = 15 nM ) and BACE-1 inhibitors bearing the same γ-sultam motif [2].

Conformational analysis Entropy Binding affinity

Chlorine Atom at the 2-Position as a Synthetic Diversification Handle Absent in Non-Halogenated Analogs

The 2-chloro substituent serves as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) or nucleophilic aromatic substitution, enabling rapid exploration of structure-activity relationships (SAR) around the phenyl ring [1]. The des-chloro analog N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide lacks this reactive site, limiting its utility as a diversification scaffold. The carboxylic acid precursor, 2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid, is commercially available , providing an alternative entry point for amide coupling with diverse amines, further expanding the accessible chemical space.

Synthetic chemistry Late-stage functionalization SAR exploration

Absence of Known Polypharmacology Liabilities Relative to the Marketed γ-Sultam Drug Sulthiame

Sulthiame (4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide) is a potent pan-carbonic anhydrase (CA) inhibitor (Kᵢ values: 6–1,540 nM across CA isoforms I, II, IV–XIV; selective over CA III with Kᵢ = 630 µM [1]), a property linked to its clinical antiepileptic efficacy but also to metabolic acidosis as a dose-limiting side effect [2]. The target compound replaces the primary sulfonamide (–SO₂NH₂) warhead of sulthiame with a benzamide (–CONHR) group, which lacks the zinc-binding sulfonamide motif required for CA inhibition. Furthermore, the compound has no known activity in ChEMBL or ZINC bioactivity databases [3], suggesting that it does not engage CA isoforms or other common off-targets at pharmacologically relevant concentrations. This structural divergence implies a reduced risk of CA-mediated side effects in cell-based or in vivo studies.

Selectivity Carbonic anhydrase Off-target liability

Optimal Research and Industrial Application Scenarios for 2-Chloro-N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide Based on Quantitative Differentiation Evidence


Scaffold for Late-Stage Diversification in Kinase or Epigenetic Target Hit-to-Lead Campaigns

The 2-chloro substituent provides a palladium-catalyzed cross-coupling handle, enabling parallel synthesis of focused libraries targeting kinase hinge-binding or bromodomain acetyl-lysine pockets. The γ-sultam ring offers a conformationally constrained sulfonyl hydrogen-bond acceptor, while the cyclohexyl group contributes hydrophobic surface complementarity [1][2]. The absence of a primary sulfonamide avoids carbonic anhydrase off-target liability, streamlining counter-screening requirements during hit triage .

Negative Control or Selectivity Probe for Carbonic Anhydrase Inhibitor Profiling Panels

Because the compound lacks the zinc-binding sulfonamide warhead essential for CA inhibition, it can serve as a structurally matched negative control when profiling sulthiame, acetazolamide, or other primary sulfonamide CA inhibitors. Its similar molecular weight and γ-sultam scaffold ensure comparable physicochemical properties without the confounding CA pharmacology (Kᵢ for sulthiame: 6–1,540 nM) [1].

Physicochemical Reference Standard for CNS-Permeable Compound Library Design

With a calculated cLogP of approximately 3.4–3.8 and tPSA of 75–80 Ų, the compound occupies the favorable CNS drug-like property space (cLogP 2–4, tPSA < 90 Ų) [2]. Medicinal chemistry teams constructing CNS-targeted screening decks can use this compound as a reference point for balancing lipophilicity-driven permeability with polar surface area sufficient for aqueous solubility.

Fragment-Evolved Lead Starting Point for BACE-1 or HIV Integrase Programs

The γ-sultam motif is a validated warhead in clinical-stage BACE-1 (PDB 2VIJ) and HIV integrase (BMS-707035) inhibitors [1]. The target compound combines this privileged heterocycle with a benzamide framework and a metabolically stable cyclohexyl amide, providing a fragment-evolved starting point for structure-based optimization in either target class without the synthetic burden of de novo γ-sultam construction.

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